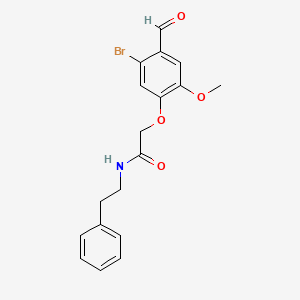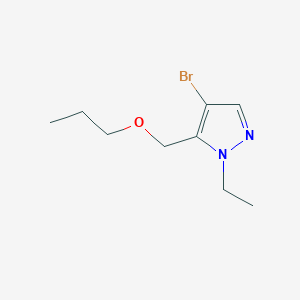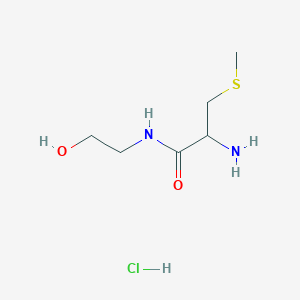
Dibenzyl 2-aminosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline solid that is soluble in organic solvents such as ethanol and ether . This compound is often used in various chemical and biological research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dibenzyl 2-aminosuccinate typically involves the reaction of dibenzyl aminoformate with succinic anhydride . The synthetic route can be summarized as follows:
Preparation of Dibenzyl Aminoformate: This intermediate is synthesized by reacting benzyl alcohol with phosgene to form dibenzyl carbonate, which is then reacted with ammonia to yield dibenzyl aminoformate.
Reaction with Succinic Anhydride: Dibenzyl aminoformate is then reacted with succinic anhydride under controlled conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Large-scale preparation of dibenzyl aminoformate: .
Controlled reaction with succinic anhydride: .
Purification and crystallization: to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl 2-aminosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Dibenzyl 2-aminosuccinate has a wide range of applications in scientific research:
Chiral Synthesis: It serves as a valuable chiral starting material for the synthesis of optically active compounds
Peptide Synthesis: This compound functions as a protected form of the L-aspartic acid amino acid residue. The benzyl protecting groups can be selectively removed, allowing for the incorporation of the L-aspartic acid unit into peptide chains. This is particularly relevant in the development of peptidomimetics.
Asymmetric Catalysis: This compound can be employed as a chiral ligand in asymmetric catalysis. Its chiral nature influences the catalyst’s interaction with reaction substrates, leading to the preferential formation of one enantiomer over the other.
Mecanismo De Acción
The mechanism of action of dibenzyl 2-aminosuccinate involves its role as a chiral building block and protecting group in various chemical reactions. Its molecular targets and pathways include:
Chiral Synthesis: The chiral center of this compound allows it to introduce chirality into other molecules, influencing their biological activity.
Peptide Synthesis: The benzyl protecting groups on the molecule can be selectively removed, enabling the incorporation of the L-aspartic acid unit into peptide chains.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl Aspartate: Similar in structure and function, used in chiral synthesis and peptide synthesis.
L-Aspartic Acid Dibenzyl Ester: Another similar compound with applications in peptide synthesis and asymmetric catalysis.
Uniqueness
Dibenzyl 2-aminosuccinate is unique due to its specific chiral center and the ability to serve as a versatile building block in various chemical reactions. Its applications in chiral synthesis, peptide synthesis, and asymmetric catalysis make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
dibenzyl 2-aminobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMWLOABQRMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2466285.png)
![N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466286.png)
![Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2466288.png)
![(2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2466289.png)
![ethyl 6-(4-chlorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2466290.png)


![ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2466293.png)

![2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2466301.png)


